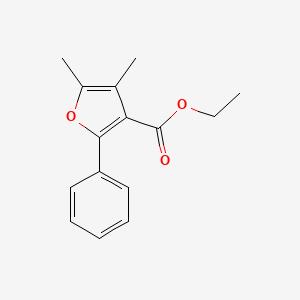

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-4-17-15(16)13-10(2)11(3)18-14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEDPIKZSDRZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethyl-2-phenylfuran and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate with analogous furan derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Calculated Properties of Selected Furan Carboxylates

*Theoretical values for the target compound are estimated based on substituent contributions and computational models .

Key Observations:

Lipophilicity (XLogP3):

- The target compound’s XLogP3 (~3.8) is intermediate between the highly lipophilic benzothiophene derivative (4.9) and the boronate-containing analog (2.5) . The phenyl and methyl groups enhance lipophilicity, while polar substituents (e.g., boronate esters) reduce it.

This contrasts with the boronate-substituted furan , where the dioxaborolane group enables Suzuki-Miyaura coupling.

Applications:

- Furan carboxylates with boronate groups (e.g., ) are utilized in pharmaceutical intermediates for C–C bond formation. The benzothiophene analog may find use in heterocyclic drug discovery due to its fused aromatic system. The target compound’s methyl and phenyl substituents could stabilize π-π interactions, making it relevant in materials science or as a ligand in catalysis.

Computational and Experimental Insights

- Molecular Interactions: The Boys-Bernardi method highlights that substituent positioning near the furan ring’s reactive sites (e.g., ester carbonyl) significantly affects intermolecular interactions. For example, methyl groups at positions 4 and 5 may sterically shield the furan ring, altering binding affinities in supramolecular systems.

Biological Activity

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the ethyl ester and phenyl groups contributes to its unique properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various enzymes and receptors, influencing metabolic pathways and cellular processes. For instance, it may act as an inhibitor or activator of enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in disease models.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Cytotoxicity

Cytotoxic assays have shown that this compound demonstrates promising cytotoxic effects against several cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) reported in studies indicate that this compound has a potent effect on tumor cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could have implications for treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Biological Evaluation

A study conducted on the synthesis of various furan derivatives, including this compound, highlighted its potential as a lead compound for drug development. The synthesized compounds were evaluated for their biological activities using various assays to determine their efficacy against specific targets .

Table: Summary of Biological Activities

Q & A

Q. Example Workflow :

- Refine X-ray data with SHELXL (R₁ < 0.05) .

- Compare DFT-optimized bond lengths (e.g., C=O at 1.21 Å vs. experimental 1.23 Å) to assess environmental effects .

How to design derivatives of this compound for enhanced bioactivity based on structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modifications :

- Biological Assays :

Table 4: Bioactivity Data for a Furan Derivative with SAR Modifications

| Derivative | IC₅₀ (Acetylcholinesterase) | Antitumor Activity (HeLa) |

|---|---|---|

| Parent Compound | 12 µM | 50% inhibition at 20 µM |

| -NO₂ Substituted | 6 µM | 70% inhibition at 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.